molecular formula C13H19I B3065528 1-Iodo-7-phenylheptane CAS No. 51526-16-0

1-Iodo-7-phenylheptane

Cat. No.: B3065528
CAS No.: 51526-16-0
M. Wt: 302.19 g/mol
InChI Key: NQVOWCZWXJMQFV-UHFFFAOYSA-N
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Description

1-Iodo-7-phenylheptane is an organic compound with the molecular formula C13H19I It consists of a heptane chain with an iodine atom attached to the first carbon and a phenyl group attached to the seventh carbon

Preparation Methods

1-Iodo-7-phenylheptane can be synthesized through several synthetic routes. One common method involves the iodination of 7-phenylheptane using iodine and a suitable oxidizing agent. The reaction typically takes place under reflux conditions in an organic solvent such as dichloromethane. Another method involves the use of sodium iodide in the presence of a catalyst to facilitate the substitution reaction .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

1-Iodo-7-phenylheptane undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Iodo-7-phenylheptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules

    Biology: Researchers use it to study the effects of halogenated hydrocarbons on biological systems. Its interactions with enzymes and cellular components provide insights into the mechanisms of halogenated compound toxicity.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates. Its derivatives may exhibit biological activity and potential therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-7-phenylheptane depends on its interactions with molecular targets. In biological systems, it may interact with enzymes and proteins through halogen bonding and hydrophobic interactions. These interactions can alter the activity of enzymes and disrupt cellular processes. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .

Comparison with Similar Compounds

1-Iodo-7-phenylheptane can be compared with other similar compounds, such as:

    1-Iodoheptane: Lacks the phenyl group, making it less versatile in terms of reactivity and applications.

    7-Phenylheptane: Lacks the iodine atom, reducing its utility in halogenation reactions and as a synthetic intermediate.

    1-Bromo-7-phenylheptane: Similar structure but with a bromine atom instead of iodine.

The uniqueness of this compound lies in its combination of an iodine atom and a phenyl group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.

Properties

IUPAC Name

7-iodoheptylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19I/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVOWCZWXJMQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561299
Record name (7-Iodoheptyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51526-16-0
Record name (7-Iodoheptyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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